Benzene, [2-(methylenecyclopropyl)ethyl]-
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Overview
Description
. This compound features a benzene ring attached to a methylenecyclopropyl group via an ethyl chain. It is a derivative of benzene and is known for its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [2-(methylenecyclopropyl)ethyl]- typically involves the reaction of benzene with a suitable methylenecyclopropyl precursor. One common method is the Friedel-Crafts alkylation, where benzene reacts with a methylenecyclopropyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity Benzene, [2-(methylenecyclopropyl)ethyl]-.
Chemical Reactions Analysis
Types of Reactions
Benzene, [2-(methylenecyclopropyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the methylenecyclopropyl group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature to elevated temperatures.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X), Lewis acids (AlCl3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Scientific Research Applications
Benzene, [2-(methylenecyclopropyl)ethyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [2-(methylenecyclopropyl)ethyl]- involves its interaction with molecular targets through its functional groups. The methylenecyclopropyl group can participate in cycloaddition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate various biochemical pathways and molecular targets, leading to diverse effects .
Comparison with Similar Compounds
Similar Compounds
Toluene: Benzene with a methyl group.
Ethylbenzene: Benzene with an ethyl group.
Styrene: Benzene with a vinyl group.
Uniqueness
Benzene, [2-(methylenecyclopropyl)ethyl]- is unique due to the presence of the methylenecyclopropyl group, which imparts distinct reactivity and structural properties compared to other benzene derivatives. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
CAS No. |
194144-29-1 |
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Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-(2-methylidenecyclopropyl)ethylbenzene |
InChI |
InChI=1S/C12H14/c1-10-9-12(10)8-7-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2 |
InChI Key |
FRMPWOMDIJJIIM-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC1CCC2=CC=CC=C2 |
Origin of Product |
United States |
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